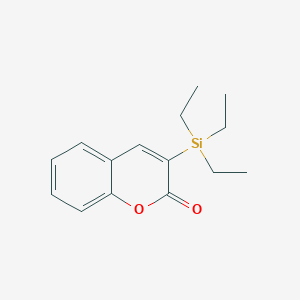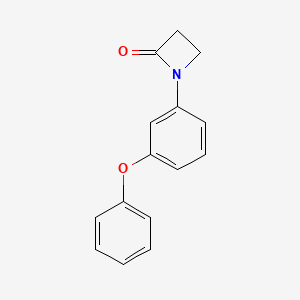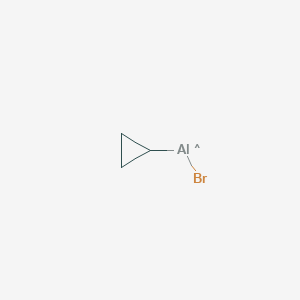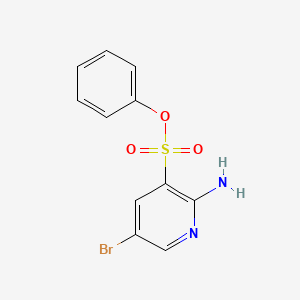
3-(1-Benzyl-5-bromo-1H-benzimidazol-2-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Benzyl-5-bromo-1H-benzimidazol-2-yl)propan-1-ol is a synthetic organic compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their broad range of biological activities and applications in medicinal chemistry . This particular compound features a benzimidazole core substituted with a benzyl group and a bromine atom, making it a unique and potentially valuable molecule for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzyl-5-bromo-1H-benzimidazol-2-yl)propan-1-ol typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable aldehyde or carboxylic acid under acidic conditions.
Benzylation: The brominated benzimidazole is benzylated using benzyl chloride in the presence of a base like potassium carbonate.
Addition of Propanol Group: Finally, the benzylated and brominated benzimidazole is reacted with 3-chloropropanol in the presence of a base to introduce the propanol group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Benzyl-5-bromo-1H-benzimidazol-2-yl)propan-1-ol can undergo various chemical reactions, including:
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: LiAlH4, NaBH4
Substitution: Sodium azide, Thiourea
Major Products Formed
Oxidation: Ketones, Aldehydes
Reduction: De-brominated benzimidazole, Saturated benzimidazole derivatives
Substitution: Azides, Thiols
Aplicaciones Científicas De Investigación
3-(1-Benzyl-5-bromo-1H-benzimidazol-2-yl)propan-1-ol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(1-Benzyl-5-bromo-1H-benzimidazol-2-yl)propan-1-ol is not fully understood, but it is believed to involve interactions with cellular targets such as enzymes and receptors. The benzimidazole core can bind to DNA and proteins, disrupting their normal function and leading to cell death in microbial or cancer cells . The bromine atom and benzyl group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
5-Bromo-1H-benzimidazole: A brominated derivative with enhanced antimicrobial properties.
1-Benzyl-1H-benzimidazole: A benzylated derivative with potential anticancer activity.
Uniqueness
3-(1-Benzyl-5-bromo-1H-benzimidazol-2-yl)propan-1-ol is unique due to the combination of the benzimidazole core, bromine atom, benzyl group, and propanol group. This combination may confer enhanced biological activity and specificity compared to other benzimidazole derivatives .
Propiedades
Número CAS |
649721-64-2 |
|---|---|
Fórmula molecular |
C17H17BrN2O |
Peso molecular |
345.2 g/mol |
Nombre IUPAC |
3-(1-benzyl-5-bromobenzimidazol-2-yl)propan-1-ol |
InChI |
InChI=1S/C17H17BrN2O/c18-14-8-9-16-15(11-14)19-17(7-4-10-21)20(16)12-13-5-2-1-3-6-13/h1-3,5-6,8-9,11,21H,4,7,10,12H2 |
Clave InChI |
XXNYCVWWWGBNIG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)N=C2CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Silanediamine, N,N'-bis[2,6-bis(1-methylethyl)phenyl]-1,1-diphenyl-](/img/structure/B12594519.png)
![Acetamide, N-[(1R)-3-[(4-aminobutyl)amino]-1-methylpropyl]-](/img/structure/B12594524.png)
![4,4'-(1,3-Phenylene)bis[2,2-dimethyl-5-(naphthalen-1-yl)-2H-imidazole]](/img/structure/B12594527.png)
![(Pyridine-2,6-diyl)bis{[4-(4-aminophenoxy)phenyl]methanone}](/img/structure/B12594534.png)
![Stannane, bis[2,6-bis(trifluoromethyl)phenyl]dichloro-](/img/structure/B12594541.png)

![Bicyclo[2.2.1]hept-5-en-2-ol, 1,7,7-trimethyl-5-(2-propenyl)-, (1S,2R,4R)-(9CI)](/img/structure/B12594547.png)
![N-[([1,1'-Biphenyl]-3-yl)methyl]-5-chloro-2-methoxybenzamide](/img/structure/B12594558.png)

![N-[(1S)-1-(Naphthalen-2-yl)ethyl]formamide](/img/structure/B12594563.png)

propanedinitrile](/img/structure/B12594582.png)
![Methyl 2-[1-(acetyloxy)hexyl]-1,3-thiazole-4-carboxylate](/img/structure/B12594584.png)
